molecular formula C12H9N3 B1497869 4-(2-Methylpyrimidin-4-yl)benzonitrile CAS No. 874778-89-9

4-(2-Methylpyrimidin-4-yl)benzonitrile

Cat. No.: B1497869
CAS No.: 874778-89-9
M. Wt: 195.22 g/mol
InChI Key: HDBBOYFTNLXBKN-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)benzonitrile is a chemical compound characterized by its molecular formula C₁₂H₉N₃ It consists of a benzonitrile group attached to a 2-methylpyrimidin-4-yl moiety

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpyrimidin-4-yl)benzonitrile typically involves the reaction of 2-methylpyrimidin-4-yl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: 4-(2-Methylpyrimidin-4-yl)benzoic acid

  • Reduction: 4-(2-Methylpyrimidin-4-yl)benzylamine

  • Substitution: Various substituted pyrimidinyl derivatives

Mechanism of Action

The mechanism by which 4-(2-Methylpyrimidin-4-yl)benzonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-(2-Methylpyrimidin-4-yl)aniline

  • 4-(2-Methylpyrimidin-4-yl)benzoic acid

  • 4-(2-Methylpyrimidin-4-yl)benzylamine

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-14-7-6-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBOYFTNLXBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653845
Record name 4-(2-Methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874778-89-9
Record name 4-(2-Methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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